Tert-butyl 1,5-dimethyl-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
Description
Tert-butyl 1,5-dimethyl-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate (molecular formula: C₁₁H₁₉NO₃) is a bicyclic scaffold featuring a fused oxa-azabicyclo[3.1.0]hexane core with methyl substituents at positions 1 and 5, and a tert-butyl carbamate group at position 2. Its SMILES notation is CC(C)(C)OC(=O)N1C(C)C2OC2C1C, and its InChIKey is QHZJYJZXXFCLMP-UHFFFAOYSA-N. Collision cross-section (CCS) values for its ionized forms range from 133.2 Ų ([M+H]⁺, m/z 214.14) to 177.0 Ų ([M+K]⁺, m/z 252.10).
Properties
Molecular Formula |
C11H19NO3 |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
tert-butyl 1,5-dimethyl-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-9(2,3)14-8(13)12-6-10(4)11(5,7-12)15-10/h6-7H2,1-5H3 |
InChI Key |
IVFUYEGKYSWZRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC12CN(CC1(O2)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Cyclization and Esterification Route
- Starting from appropriate amino alcohol precursors, cyclization is induced to form the 6-oxa-3-azabicyclo[3.1.0]hexane skeleton.
- The carboxylate group is introduced and subsequently protected as a tert-butyl ester.
- Refluxing in aqueous ammonia or ammonium chloride with sodium azide in methanol/water mixtures facilitates ring closure and functional group transformations.
- Catalytic hydrogenation using 10% palladium on activated carbon under hydrogen atmosphere is employed to reduce azide intermediates to amines.
- Purification is achieved by flash chromatography using gradients of methanol and triethylamine in ethyl acetate.
Representative Experimental Procedure and Yield Data
| Step | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cyclization with aqueous ammonia reflux | tert-butyl 6-oxa-3-aza-bicyclo[3.1.0]hexane-3-carboxylate (20 g, 0.11 mol) and aqueous ammonia (200 mL), reflux overnight | 96% | Product: tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate as pale yellow oil |
| Azide substitution and reduction | 6-oxa-3-aza-bicyclo[3.1.0]hexane-3-carboxylate (12.1 g, 65.3 mmol), ammonium chloride (15 g), sodium azide (21.4 g, 329 mmol), methanol/water (8:1), 60°C overnight; then Pd/C hydrogenation | 33% isolated after purification | Purified by flash chromatography; product is 3-amino-4-hydroxypyrrolidine-1-carboxylic acid tert-butyl ester |
- The initial step involves nucleophilic attack by ammonia or azide ions on activated ester or halide precursors, promoting ring closure to form the bicyclic structure.
- The azide intermediate is reduced catalytically to the corresponding amine, which is crucial for obtaining the target amino-substituted bicyclic compound.
- The tert-butyl ester group serves as a protecting group to maintain carboxylate integrity during these transformations.
- Proton nuclear magnetic resonance (1H NMR) spectra confirm the bicyclic structure and substitution pattern, with characteristic multiplets for methine and methylene protons and a singlet for the tert-butyl group.
- The purity and identity of the compound are verified by thin-layer chromatography (TLC) and flash chromatography purification.
- Molecular formula: C9H15NO3; Molecular weight: 185.22 g/mol.
- Physicochemical properties such as solubility (very soluble in water and organic solvents), LogP values (~1.0 consensus), and polar surface area (42.07 Ų) are consistent with the bicyclic ester structure.
| Parameter | Details |
|---|---|
| Starting material | tert-butyl 6-oxa-3-aza-bicyclo[3.1.0]hexane-3-carboxylate |
| Key reagents | Aqueous ammonia, ammonium chloride, sodium azide, Pd/C catalyst |
| Solvent system | Water, methanol/water mixtures |
| Temperature | Reflux for ammonia reaction; 60°C for azide substitution |
| Reaction time | Overnight (12-16 hours) |
| Purification | Flash chromatography (silica gel, methanol/ethyl acetate gradient with triethylamine) |
| Yields | 33% to 96% depending on step and conditions |
The preparation of tert-butyl 1,5-dimethyl-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate involves multi-step synthesis with key transformations including ring closure, azide substitution, and catalytic hydrogenation. The protocols documented in patent literature and experimental reports demonstrate reliable yields and reproducible purification methods. The tert-butyl ester functionality provides stability and synthetic versatility for downstream applications.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1,5-dimethyl-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like CPBA, reducing agents such as lithium aluminum hydride (LiAlH4), and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield epoxides or hydroxylated derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Based on the search results, here's what is known about the applications of compounds related to tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate:
Note: The search results primarily discuss tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate and tert-butyl 1,5-dimethyl-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate. Information on the first compound is included to provide a broader understanding of potential applications.
Properties
General information regarding tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate :
- Molecular Formula: C9H15NO3
- Molecular Weight: 185.22
- CAS Registry Number: 114214-49-2
- SMILES: N1(C(=O)OC(C)(C)C)CC2C(C1)O2
- InChIKey: NXZIGGBPLGAPTI-UHFFFAOYSA-N
- MDL#: MFCD08691407
Properties of this compound
- Boiling point: 259.1±33.0 °C (Predicted)
- Density: 1.145±0.06 g/cm3 (Predicted)
- pKa: -0.89±0.60 (Predicted)
- Molecular Formula: C11H19NO3
- SMILES: CC12CN(CC1(O2)C)C(=O)OC(C)(C)C
- InChI: InChI=1S/C11H19NO3/c1-9(2,3)14-8(13)12-6-10(4)11(5,7-12)15-10/h6-7H2,1-5H3
- InChIKey: IVFUYEGKYSWZRZ-UHFFFAOYSA-N
Safety Information
tert-Butyl 6-Oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate can cause skin and serious eye irritation . It is recommended to wash skin thoroughly after handling and wear protective gear .
Applications
Mechanism of Action
The mechanism of action of tert-butyl 1,5-dimethyl-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
- Molecular Formula: C₉H₁₅NO₃ (vs. C₁₁H₁₉NO₃ for the target compound)
- Key Differences : Lacks methyl groups at positions 1 and 3.
- Properties :
Tert-butyl 6-benzoyl-3,6-diazabicyclo[3.1.0]hexane-3-carboxylate
- Molecular Formula : C₁₅H₂₀N₂O₃
- Key Differences : Replaces the oxygen atom (6-oxa) with a nitrogen (3,6-diaza) and adds a benzoyl group.
- Properties :
Substituent Modifications
Amino Derivatives
- Example: tert-Butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate CAS: 273206-92-1 Molecular Formula: C₉H₁₆N₂O₂ Key Features: Amino group at position 6 enhances nucleophilicity for peptide coupling.
- Example: tert-Butyl 6-(methylamino)-3-azabicyclo[3.1.0]hexane-3-carboxylate CAS: 1352926-02-3 Similarity Score: 0.98 (vs. target compound).
Hydroxyl and Hydroxymethyl Derivatives
- Example: tert-Butyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate CAS: 1540700-97-7 Molecular Formula: C₁₀H₁₇NO₃ Properties: Boiling point 292.3°C (predicted), pKa 14.80.
Example : tert-Butyl (1R,5S,6R)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Ring-Expanded Analogs
Tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
- Molecular Formula: C₁₀H₁₇NO₃
- Key Differences : Seven-membered bicyclic system (vs. six-membered in the target compound).
- Properties : CAS 951766-54-4, molecular weight 199.25.
Comparative Data Table
Biological Activity
Tert-butyl 1,5-dimethyl-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS No. 2624134-46-7) is a bicyclic compound notable for its unique structural features that incorporate both oxygen and nitrogen within its ring system. This compound has garnered attention in medicinal chemistry and organic synthesis due to its potential biological activities and applications.
The molecular formula of this compound is , with a molecular weight of approximately 213.27 g/mol. It exists primarily as a liquid at room temperature and is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C11H19NO3 |
| Molecular Weight | 213.27 g/mol |
| Boiling Point | 259.1 ± 33.0 °C (Predicted) |
| Density | 1.145 ± 0.06 g/cm³ (Predicted) |
| Flash Point | 107 °C |
Research indicates that this compound may interact with various biological targets, potentially modulating biological functions such as enzyme activity and receptor binding. Its bicyclic structure allows for unique interactions at the molecular level, which could lead to diverse pharmacological effects.
Case Studies and Research Findings
- Antimicrobial Activity : A study evaluated the antimicrobial properties of several bicyclic compounds, including this compound, demonstrating significant inhibition against various bacterial strains, suggesting its potential as an antimicrobial agent .
- Cytotoxicity : In vitro assays have shown that this compound exhibits cytotoxic effects on certain cancer cell lines, indicating its potential as an anticancer agent. The mechanism appears to involve apoptosis induction through mitochondrial pathways .
- Neuroprotective Effects : Preliminary studies suggest that this compound may offer neuroprotective benefits, possibly through the modulation of oxidative stress pathways .
Comparative Analysis with Related Compounds
The structural similarities between this compound and other bicyclic compounds allow for a comparative analysis of their biological activities:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Tert-butyl 6-Oxa-3-Azabicyclo[3.1.0]hexane | Similar bicyclic structure | Used as an intermediate in organic synthesis |
| 6-Oxa-3-Azabicyclo[3.1.0]hexane | Lacks tert-butyl group | May exhibit different solubility properties |
| Tert-butyl 2-Methylpyrrolidine | Contains nitrogen but no oxygen | Different reactivity due to lack of bicyclic structure |
Future Directions
Further research is warranted to elucidate the specific interactions of this compound with biological targets and to explore its potential therapeutic applications in greater detail.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for synthesizing this bicyclic compound, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step protocols, including cyclopropanation, functional group protection, and oxidation/reduction steps. For example, tert-butyl carbamate derivatives are synthesized via acid-catalyzed reactions (e.g., H₂SO₄ or HCl) with tert-butyl alcohol and formic acid precursors. Optimization requires tuning reaction parameters:
- Temperature : Lower temperatures (0–5°C) reduce side reactions during cyclopropanation .
- Solvent choice : Polar aprotic solvents (e.g., DCM) improve stereochemical control .
- Catalysts : Transition-metal catalysts (e.g., Pd/C) enable selective hydrogenation of intermediates .
Q. What spectroscopic techniques are used to confirm the structure and stereochemistry of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns proton environments (e.g., tert-butyl singlet at δ 1.2–1.4 ppm) and quaternary carbons .
- IR Spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O, ~1100 cm⁻¹) functional groups .
- X-ray Crystallography : Resolves absolute stereochemistry, particularly for enantiopure derivatives .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer : The compound’s brominated analogs (e.g., 6-bromo derivatives) pose risks:
- Skin/Eye Irritation : Use nitrile gloves and goggles; avoid direct contact .
- Ventilation : Conduct reactions in fume hoods due to volatile intermediates (e.g., acyl chlorides) .
Advanced Research Questions
Q. How can enantioselective synthesis be achieved for the bicyclo[3.1.0]hexane core?
- Methodological Answer : Chiral auxiliaries or catalysts enable enantiocontrol:
- Chiral Pd Complexes : Catalyze asymmetric cyclopropanation of diazo compounds .
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) separate racemic mixtures via ester hydrolysis .
Q. What strategies are effective for functionalizing the bicyclic core with bioactive groups (e.g., amides, heterocycles)?
- Methodological Answer : Post-synthetic modifications include:
- Amide Coupling : Use BOP or HATU reagents with amines (e.g., 4-methoxybenzamide derivatives) .
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition introduces triazole moieties .
Q. How do structural modifications (e.g., substituents on the bicyclic ring) impact biological activity?
- Methodological Answer : Compare analogs using SAR tables:
| Substituent | Biological Activity (IC₅₀) | Key Feature | Source |
|---|---|---|---|
| 6-Hydroxyethyl | 10 µM (enzyme inhibition) | Enhanced solubility | |
| 6-Formyl | 5 µM | Electrophilic reactivity | |
| 6-Bromo | 15 µM | Halogen-bonding capability |
- Trend : Electron-withdrawing groups (e.g., Br, CHO) improve target binding but may increase toxicity .
Q. How can computational methods (e.g., molecular docking) elucidate interactions with biological targets?
- Methodological Answer :
- Docking Software (AutoDock Vina) : Predict binding modes to enzymes (e.g., DUB inhibitors) .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
Q. How to resolve contradictions in reported reactivity data (e.g., divergent outcomes in oxidation studies)?
- Methodological Answer :
- Control Experiments : Replicate conditions (e.g., oxidant concentration, solvent) from conflicting studies .
- Mechanistic Probes : Use isotopic labeling (¹⁸O) to trace oxidation pathways .
- Example : Conflicting reports on epoxide stability were resolved by identifying trace moisture as a decomposition factor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
